Ethyl 3-(benzyloxy)cyclobutanecarboxylate
CAS No.: 141352-62-7
Cat. No.: VC21277565
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141352-62-7 |
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Molecular Formula | C14H18O3 |
Molecular Weight | 234.29 g/mol |
IUPAC Name | ethyl 3-phenylmethoxycyclobutane-1-carboxylate |
Standard InChI | InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 |
Standard InChI Key | BOBSPEXKRNDFCE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Basic Properties
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is identified by the CAS registry number 106596-81-0 and possesses a molecular formula of C14H18O3 . This organic compound has a molecular weight of approximately 234.29 g/mol, making it a relatively small molecule with potential utility in various chemical applications . The compound features a cyclobutane core structure, which is a four-membered ring known for its unique strain energy and reactivity patterns. This cyclobutane ring is functionalized with two key substituents: a benzyloxy group (providing aromatic character) and an ethyl ester group (contributing to its reactivity and solubility properties).
The IUPAC name for this compound is ethyl 3-phenylmethoxycyclobutane-1-carboxylate, which systematically describes its structural composition. Its structural representation can be captured using canonical SMILES notation: CCOC(=O)C1CC(C1)OCC2=CC=CC=C2, which provides a linear string representation of the molecular structure that can be interpreted by chemical software systems.
Structural Characteristics
The compound features three primary structural components:
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A cyclobutane ring that serves as the core scaffold
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A benzyloxy (phenylmethoxy) substituent at the 3-position
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An ethyl ester group at the 1-position
Spectroscopic Identifier | Value | Description |
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InChI | InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | International Chemical Identifier providing a standardized representation of the chemical structure |
InChI Key | BOBSPEXKRNDFCE-UHFFFAOYSA-N | Hashed version of the InChI string, useful for database searches |
Canonical SMILES | CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | Simplified representation of molecular structure |
These identifiers are crucial for unambiguous identification and database searching, enabling researchers to locate and verify information about this specific compound.
Chemical Reactivity
The reactivity of ethyl 3-(benzyloxy)cyclobutanecarboxylate is governed by its functional groups, primarily the ester and benzyloxy moieties, as well as the inherent strain of the cyclobutane ring.
Common Reaction Types
The compound can participate in various reaction types, as summarized in the following table:
Reaction Type | Reagents | Major Products |
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Oxidation | Potassium permanganate, chromium trioxide | Benzoic acid derivatives |
Reduction | Lithium aluminum hydride, sodium borohydride | Ethyl 3-(hydroxy)cyclobutanecarboxylate |
Substitution | Nucleophiles (halides, amines) in basic conditions | Various substituted cyclobutanecarboxylates |
These reaction pathways provide opportunities for further functionalization and derivatization of the compound for various applications.
Mechanistic Considerations
The reaction mechanisms involving ethyl 3-(benzyloxy)cyclobutanecarboxylate are influenced by several factors:
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The ester group can undergo hydrolysis to release carboxylic acid derivatives
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The benzyloxy group can participate in hydrogen bonding and π-π interactions
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The cyclobutane ring introduces strain and unique reactivity patterns
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The combination of these features enables the compound to interact with various biological targets and chemical reagents
Biological Activities
Ethyl 3-(benzyloxy)cyclobutanecarboxylate and structurally related compounds have been investigated for various potential biological activities. These activities are primarily attributed to the compound's ability to interact with specific biological targets through its functional groups.
Antimicrobial Properties
Preliminary studies suggest that this compound and structurally similar derivatives may possess antimicrobial properties. The potential mechanism involves interaction with microbial membranes, possibly disrupting cellular integrity or essential metabolic processes. Research on structurally related compounds has demonstrated "significant antimicrobial activity against various bacterial strains," positioning this compound as a potential "lead compound for further development".
Anti-inflammatory Effects
The compound has been investigated for potential anti-inflammatory activity. The mechanism may involve modulation of inflammatory pathways through the release of carboxylic acid derivatives following ester hydrolysis. These derivatives could potentially interact with inflammatory mediators, reducing the inflammatory response. In vitro studies of related compounds have indicated an ability to "inhibit the production of pro-inflammatory cytokines," suggesting a possible pathway for anti-inflammatory effects.
Structure-Activity Relationships
Understanding the relationship between the structural features of ethyl 3-(benzyloxy)cyclobutanecarboxylate and its biological activities provides valuable insights for medicinal chemistry and drug development efforts.
Key Structural Elements
Several structural elements contribute to the compound's activity:
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The cyclobutane ring provides a rigid scaffold that positions other functional groups in specific spatial orientations
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The benzyloxy group enables π-π interactions with aromatic residues in biological targets
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The ester group serves as a potential site for enzymatic hydrolysis, potentially releasing active metabolites
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The combination of these features creates a unique three-dimensional structure capable of specific molecular recognition events
Comparison with Similar Compounds
When compared to structurally related compounds, ethyl 3-(benzyloxy)cyclobutanecarboxylate exhibits distinct characteristics:
Related Compound | Key Differences | Significance |
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Ethyl 3-benzyloxy-alpha-cyanocinnamate | Contains a cyano group and lacks the cyclobutane ring | Different conformational flexibility and electronic properties |
Diethyl 3-(benzyloxy)-1,1-cyclobutanedicarboxylate | Contains two ester groups at the 1-position | Enhanced polarity and potential for dual interaction with targets |
Methyl 3-(benzyloxy)butanoate | Linear structure instead of cyclic | Reduced conformational constraint, different spatial arrangement |
The cyclobutane ring in ethyl 3-(benzyloxy)cyclobutanecarboxylate "imparts rigidity and distinct reactivity compared to linear or aromatic compounds," making it valuable for applications requiring specific spatial arrangements.
Research Applications
Ethyl 3-(benzyloxy)cyclobutanecarboxylate has several applications in scientific research and development across multiple disciplines.
Synthetic Chemistry Applications
In synthetic organic chemistry, this compound serves as:
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A building block for the preparation of more complex molecules
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An intermediate in the synthesis of biologically active compounds
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A model system for studying cyclobutane chemistry and reactivity
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A precursor for the development of novel materials and specialty chemicals
Medicinal Chemistry Applications
In medicinal chemistry and drug discovery, the compound offers:
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A scaffold for developing antimicrobial agents
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A lead structure for anti-inflammatory drug candidates
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A potential starting point for anticancer therapeutic development
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A model for studying structure-activity relationships in drug design
Future Research Directions
The continued investigation of ethyl 3-(benzyloxy)cyclobutanecarboxylate presents several promising research avenues that could expand our understanding of its properties and applications.
Pharmacological Studies
Further research is needed to fully characterize the pharmacological properties of this compound:
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Detailed pharmacodynamic studies to elucidate mechanisms of action
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Pharmacokinetic analysis to understand absorption, distribution, metabolism, and excretion profiles
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Structure-activity relationship studies to identify optimal substitution patterns
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Exploration of potential therapeutic applications in fields such as oncology and infectious diseases
Synthetic Methodology Development
Improving the synthetic access to this compound remains an important research direction:
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Development of more efficient and scalable synthetic routes
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Investigation of environmentally friendly synthesis methods
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Exploration of catalytic approaches to enhance stereoselectivity
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Application of flow chemistry techniques for continuous production
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